![molecular formula C27H33N3 B14361399 1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane CAS No. 93665-83-9](/img/structure/B14361399.png)
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane is a triazine derivative known for its unique chemical structure and properties. This compound is characterized by the presence of three 3-methylphenyl groups attached to a triazinane core. It is used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazine with 3-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane involves its interaction with specific molecular targets. The triazine core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene
- 1,3,5-Tris[(3-methylphenyl)phenylamino]triazine
- 1,3,5-Tris[(3-methylphenyl)phenylamino]pyridine
Uniqueness
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane is unique due to its specific substitution pattern and the presence of the triazinane core. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
93665-83-9 |
|---|---|
Fórmula molecular |
C27H33N3 |
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
1,3,5-tris[(3-methylphenyl)methyl]-1,3,5-triazinane |
InChI |
InChI=1S/C27H33N3/c1-22-7-4-10-25(13-22)16-28-19-29(17-26-11-5-8-23(2)14-26)21-30(20-28)18-27-12-6-9-24(3)15-27/h4-15H,16-21H2,1-3H3 |
Clave InChI |
QISRXQLCWDGTLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN2CN(CN(C2)CC3=CC=CC(=C3)C)CC4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane](/img/structure/B14361322.png)
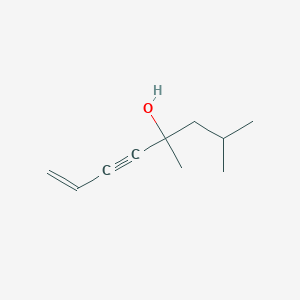
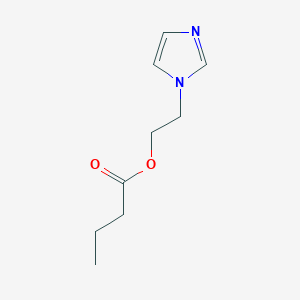
![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
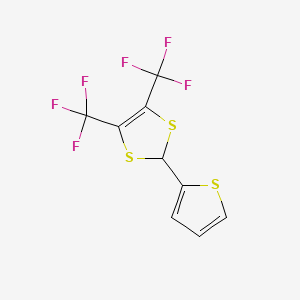

![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)
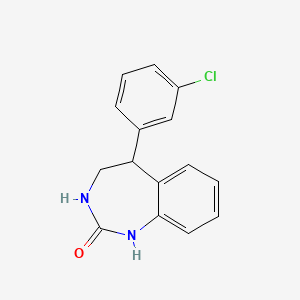
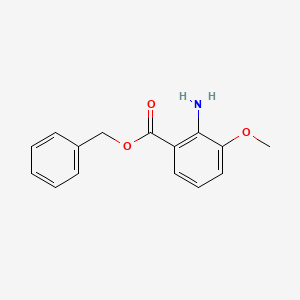
![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)
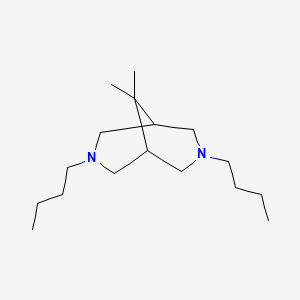
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)
![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)

